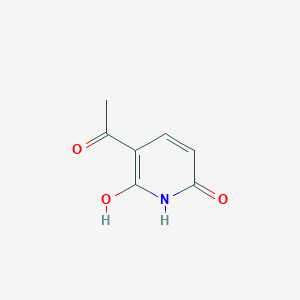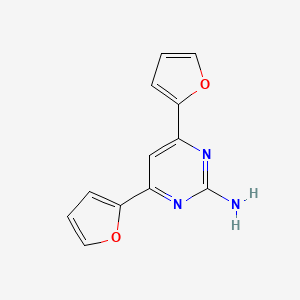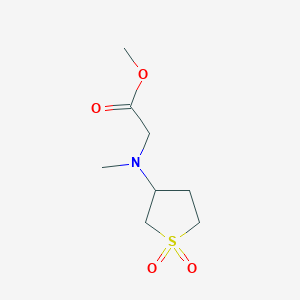
Glycine, N-methyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-methyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-, methyl ester is a chemical compound known for its unique structure and properties It is a derivative of glycine, an amino acid, and features a tetrahydro-1,1-dioxido-3-thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-methyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-, methyl ester typically involves the reaction of glycine derivatives with methylating agents and tetrahydro-1,1-dioxido-3-thienyl compounds. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-methyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the methyl ester group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted glycine derivatives.
Scientific Research Applications
Glycine, N-methyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Glycine, N-methyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The tetrahydro-1,1-dioxido-3-thienyl group can modulate the compound’s reactivity and binding affinity, influencing its biological and chemical effects. Pathways involved may include enzymatic catalysis and receptor-mediated signaling.
Comparison with Similar Compounds
Similar Compounds
- Glycine, N-methyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-, hydrochloride
- Glycine, N-[(tetrahydro-1,1-dioxido-3-thienyl)sulfonyl]-
Uniqueness
Glycine, N-methyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-, methyl ester is unique due to its specific ester group, which can influence its solubility, reactivity, and potential applications. Compared to its hydrochloride and sulfonyl counterparts, the methyl ester variant may exhibit different chemical behaviors and biological activities.
Properties
CAS No. |
51070-59-8 |
|---|---|
Molecular Formula |
C8H15NO4S |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
methyl 2-[(1,1-dioxothiolan-3-yl)-methylamino]acetate |
InChI |
InChI=1S/C8H15NO4S/c1-9(5-8(10)13-2)7-3-4-14(11,12)6-7/h7H,3-6H2,1-2H3 |
InChI Key |
DGPNGBXMACIVGR-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)OC)C1CCS(=O)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


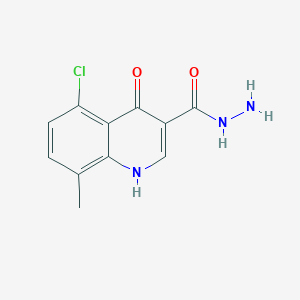

![Benzyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B12114786.png)

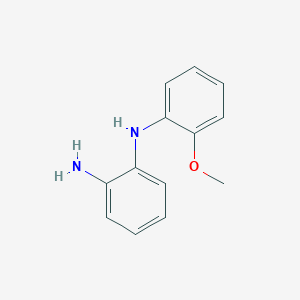
![N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide](/img/structure/B12114812.png)
![4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B12114814.png)
![5,5-Dimethyl-3-[(oxolan-2-ylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B12114827.png)
![4-(3-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B12114830.png)

![Methyl 2-[2-(2-acetamidopropanoylamino)propanoylamino]-3-phenylpropanoate](/img/structure/B12114836.png)
